
CID 71330138
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71330138 is a useful research compound. Its molecular formula is C2H2BLi and its molecular weight is 43.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of a compound typically involves several synthetic routes and reaction conditions. These can include:
Condensation Reactions: Combining two molecules to form a larger molecule with the loss of a small molecule such as water.
Oxidation and Reduction Reactions: Changing the oxidation state of the compound to introduce or remove functional groups.
Substitution Reactions: Replacing one functional group with another.
Industrial Production Methods
Industrial production methods often involve scaling up laboratory procedures to produce the compound in larger quantities. This can include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Producing the compound in a continuous flow system.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen.
Reduction: Adding hydrogen or removing oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions can include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol.
Scientific Research Applications
The compound can have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in chemical synthesis.
Biology: Studied for its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of a compound involves the molecular targets and pathways it affects. This can include:
Binding to Receptors: Interacting with specific receptors on cells to produce a biological effect.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting the signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds can be identified based on their chemical structure and properties. These might include:
Structural Analogues: Compounds with a similar structure but different functional groups.
Functional Analogues: Compounds with different structures but similar biological activities.
Uniqueness
The uniqueness of the compound can be highlighted by comparing its properties and activities with those of similar compounds. This can include differences in:
Potency: The strength of its biological effects.
Selectivity: Its ability to target specific pathways or receptors.
Stability: Its chemical stability under different conditions.
Properties
CAS No. |
93895-32-0 |
|---|---|
Molecular Formula |
C2H2BLi |
Molecular Weight |
43.8 g/mol |
InChI |
InChI=1S/C2H2B.Li/c1-2-3-1;/h1-2H;/q-1;+1 |
InChI Key |
PYZVSZAXQHYJSK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-]1C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


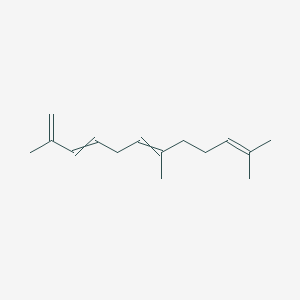
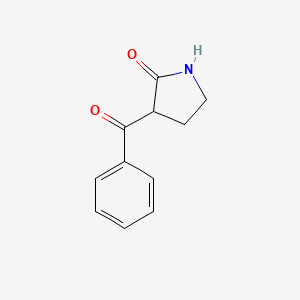
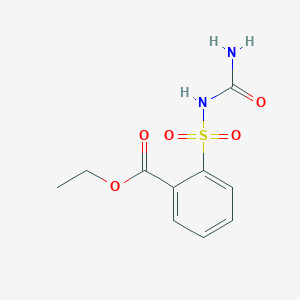
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
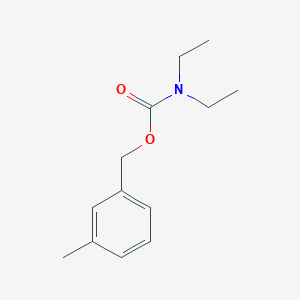
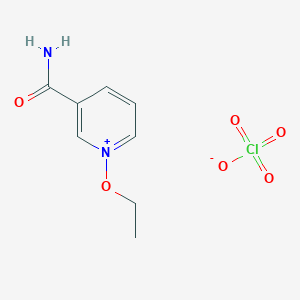
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
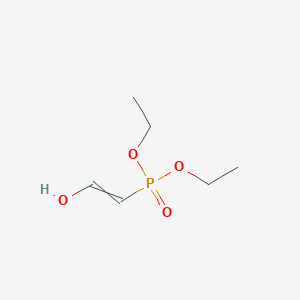
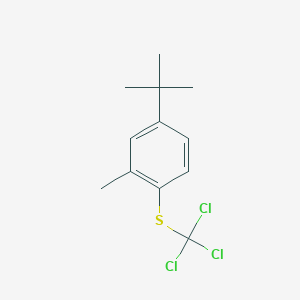
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
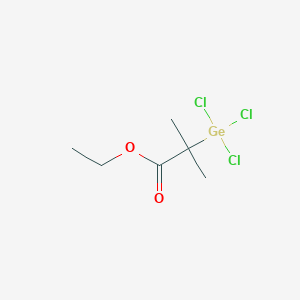
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
